molecular formula C₃¹³C₆H₅KO₆S B1140899 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt CAS No. 1189702-86-0

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt

Cat. No.: B1140899
CAS No.: 1189702-86-0
M. Wt: 286.25
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Description

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is a labeled metabolite of 7-hydroxycoumarin. It is commonly used in scientific research, particularly in studies involving drug metabolism and pharmacokinetics. This compound is found in the microsome, hepatocyte, and S9 fraction of human, monkey, dog, rat, and mouse liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt involves the sulfation of 7-hydroxycoumarin. The reaction typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt involves its role as a metabolite in the sulfation pathway. It is formed by the sulfation of 7-hydroxycoumarin, catalyzed by sulfotransferase enzymes. This process is crucial for the detoxification and excretion of xenobiotics and endogenous compounds. The sulfate group increases the solubility of the compound, facilitating its excretion via urine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in metabolic studies involving mass spectrometry. This labeling allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into metabolic pathways and enzyme activities .

Properties

IUPAC Name

potassium;(2-oxochromen-7-yl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1+1,3+1,5+1,6+1,7+1,8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUZPRLQAASRKC-CVLAVSJCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)OS(=O)(=O)[O-])OC1=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5KO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675930
Record name Potassium 2-oxo(4a,5,6,7,8,8a-~13~C_6_)-2H-1-benzopyran-7-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189702-86-0
Record name Potassium 2-oxo(4a,5,6,7,8,8a-~13~C_6_)-2H-1-benzopyran-7-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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